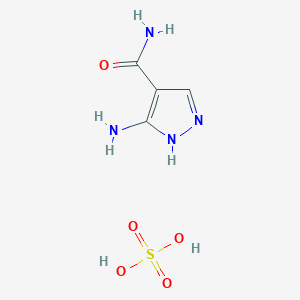

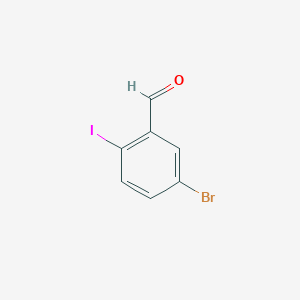

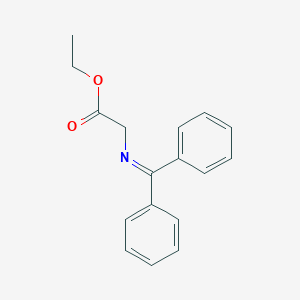

(2S)-2-amino-2-(3-methylphenyl)acetic acid

Descripción general

Descripción

Molecular Structure Analysis

Amino acids have a general structure that includes an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids . The specific molecular structure of “(2S)-2-amino-2-(3-methylphenyl)acetic acid” is not provided in the search results.Physical And Chemical Properties Analysis

Amino acids generally have high melting points and are soluble in water . The specific physical and chemical properties of “(2S)-2-amino-2-(3-methylphenyl)acetic acid” are not detailed in the search results.Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound can be used in the field of medicinal chemistry. Medicinal chemists work to design an integrated and developing system that portends an era of novel and safe tailored drugs either by synthesizing new pharmaceuticals or to improving the processes by which existing pharmaceuticals are made .

Synthesis of Pharmaceuticals

“(2S)-2-amino-2-(3-methylphenyl)acetic acid” can be used in the synthesis of pharmaceuticals. It includes researching the effects of synthetic, semi-synthetic and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

Production of Pesticides and Fungicides

This compound can be used in the production of pesticides and fungicides. Phenoxy acetic acid, which is structurally similar, is used throughout the manufacture of these products .

Dye Manufacturing

“(2S)-2-amino-2-(3-methylphenyl)acetic acid” can also be used in the manufacture of dyes. This is due to its ability to readily soluble in ether, glacial acetic acid, as well as in ethanol solvent .

Biological Research

Indole derivatives, which can be synthesized from this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Mecanismo De Acción

Target of Action

The primary target of (2S)-2-amino-2-(3-methylphenyl)acetic acid, also known as (S)-2-Amino-2-(m-tolyl)acetic acid, is Cathepsin B . Cathepsin B is a protease enzyme that plays a crucial role in protein degradation and turnover.

Mode of Action

The compound interacts with its target, Cathepsin B, through a process that involves nucleophilic substitution . This interaction can lead to changes in the enzyme’s activity, potentially altering its function and the biochemical pathways it is involved in.

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known asphenylalanine and derivatives . These compounds are involved in various biochemical pathways, including the synthesis of proteins and other bioactive molecules.

Propiedades

IUPAC Name |

(2S)-2-amino-2-(3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSUJXIQPCPYCT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281012 | |

| Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2-(3-methylphenyl)acetic acid | |

CAS RN |

119397-07-8 | |

| Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119397-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)

![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)